molecular formula C7H4BrN3O B15133398 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one

8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B15133398
M. Wt: 226.03 g/mol
InChI Key: VQPDOKVWEOHDDZ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of drug discovery. mdpi.com Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This widespread presence is attributed to their structural diversity and their ability to interact with a wide range of biological targets, including enzymes and receptors. rroij.com

The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be finely tuned through chemical modification, which is a critical aspect of lead optimization in drug development. nih.gov Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals due to their capacity to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. rroij.com By providing a rigid and three-dimensional framework, heterocyclic scaffolds serve as excellent platforms for designing molecules with high potency and selectivity, ultimately paving the way for the development of innovative therapies. mdpi.comrroij.com

Overview of the Pyrido[4,3-d]pyrimidin-4-one Core Structure and Its Chemical Landscape

The pyrido[4,3-d]pyrimidin-4-one is a fused heterocyclic system, integrating a pyridine (B92270) ring and a pyrimidine (B1678525) ring. This bicyclic structure forms the basis for a class of compounds investigated for various biological activities. nih.gov The core scaffold is associated with diverse biological functions, including kinase inhibition. nih.govnih.gov

The specific arrangement of nitrogen atoms and the carbonyl group within the fused-ring system creates a unique electronic and steric environment. This chemical landscape allows for a wide range of chemical modifications at various positions on the rings. The properties of derivatives can be significantly altered by the introduction of different substituents, which in turn influences their potential biological activity and drug-like properties. nih.gov Research into this scaffold has explored how different substitution patterns affect biopharmaceutical properties such as solubility and membrane permeability. nih.gov The versatility of the pyrido[4,3-d]pyrimidine (B1258125) core makes it a "privileged scaffold" in medicinal chemistry, meaning it is capable of providing ligands for several biological receptors. nih.gov

Table 1: Physicochemical Properties of the Parent Compound, Pyrido(4,3-d)pyrimidin-4(3H)-one

PropertyValue
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Data sourced from PubChem CID 135471148. nih.gov

Research Context of Halogenated Pyrido[4,3-d]pyrimidin-4-one Derivatives, Specifically 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one

The introduction of halogen atoms, such as bromine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's properties. mdpi.com Halogenation can influence factors like metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of the pyrido[4,3-d]pyrimidin-4-one core, halogenated derivatives are subjects of research to explore these potential enhancements.

This compound is a specific derivative where a bromine atom is substituted at the 8th position of the heterocyclic core. This substitution is expected to alter the electronic distribution and steric profile of the parent molecule. While extensive, publicly available research specifically detailing the synthesis and biological evaluation of this compound is limited, its chemical identity is established. The strategic placement of the bromine atom can be a key step in synthetic pathways designed to create more complex molecules, potentially serving as a handle for further chemical transformations such as cross-coupling reactions. mdpi.com

Table 2: Structural Details of 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one

FeatureDescription
IUPAC Name 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one
Molecular Formula C₇H₄BrN₃O
Molecular Weight 226.03 g/mol
Ring System Fused pyridine and pyrimidinone rings
Note: The compound exists in tautomeric forms; 1H is specified here. vulcanchem.com

The investigation of such halogenated derivatives is part of a broader effort to systematically explore the chemical space around the pyrido[4,3-d]pyrimidine scaffold to identify novel compounds with potentially useful properties for further research and development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-4H

InChI Key

VQPDOKVWEOHDDZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC=C(C2=NC=NC(=O)C21)Br

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 8 Bromo 4ah Pyrido 4,3 D Pyrimidin 4 One

Fundamental Reactivity Patterns of Pyrido[4,3-d]pyrimidin-4-one Systems

The reactivity of the pyrido[4,3-d]pyrimidin-4-one scaffold is dictated by the electronic properties of its fused pyridine (B92270) and pyrimidine (B1678525) rings. The presence of multiple nitrogen atoms and a carbonyl group renders the system electron-deficient, influencing its susceptibility to both metabolic pathways and synthetic chemical reactions.

Oxidation and Reduction Pathways

The pyrido[4,3-d]pyrimidin-4-one system is susceptible to metabolic oxidation, a critical consideration in drug development. Studies on the closely related pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have identified that the C2-position of the pyrimidinone ring is a primary site for oxidation. nih.govresearchgate.net This transformation is often mediated by enzymes such as aldehyde oxidase (AO). nih.govresearchgate.net

Metabolic Oxidation: Research has shown that C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives can undergo significant AO-mediated metabolism. nih.gov Analysis using LC-MS and NMR spectroscopy confirmed that oxidation occurs at the C2-position, leading to the formation of a corresponding lactam. nih.govresearchgate.net This metabolic pathway can result in high in vivo clearance of compounds containing this scaffold. nih.gov Interestingly, the introduction of a substituent, such as a methyl group, at the C2-position effectively blocks this AO-mediated metabolism, thereby enhancing the metabolic stability of the molecule. nih.govresearchgate.net

While specific reduction pathways for 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one are not extensively detailed, general methods for the reduction of related heterocyclic systems are applicable. For instance, the reduction of a nitro group on a pyrido[2,3-d]pyrimidine (B1209978) ring has been successfully achieved using catalysts like Raney Ni, a common method for converting nitroarenes to anilines. mdpi.comencyclopedia.pub

General Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridopyrimidine core activates certain positions for nucleophilic aromatic substitution (SNAr). In pyridine-containing systems, positions 2 and 4 (ortho and para to the ring nitrogen) are particularly susceptible to nucleophilic attack. quimicaorganica.org This reactivity pattern is also observed in fused systems like pyrido[4,3-d]pyrimidines.

Studies on related scaffolds demonstrate that positions on the pyrimidine ring are often the most reactive sites for SNAr. For example, in 2,4-dichloropyrido[3,4-d]pyrimidine, nucleophilic substitution occurs selectively at the 4-position. nih.gov Similarly, in pyrido[3,2-d]pyrimidines with identical leaving groups at C2 and C4, the C4 position is confirmed to be the more reactive site. nih.gov This heightened reactivity at C4 is attributed to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the pyrimidine nitrogens, which effectively stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. Therefore, should a suitable leaving group be present at the C4 position of the this compound scaffold, it would be the most probable site for nucleophilic attack.

Reactivity at the Brominated Position (C8) of Pyrido[4,3-d]pyrimidin-4-one

The bromine atom at the C8 position is a key functional group that serves as a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through transition metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the precise and efficient construction of complex molecules from aryl halides. nih.gov The C8-bromo moiety of the pyridopyrimidinone scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is one of the most widely used methods for forming C-C bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to 8-bromo-pyridopyrimidine derivatives. arkat-usa.org In a study on 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine, selective Suzuki coupling at the C8 position was achieved with a variety of aryl and heteroaryl boronic acids. arkat-usa.org The reaction's efficiency and selectivity are highly dependent on the choice of palladium catalyst, base, solvent, and temperature. arkat-usa.org Microwave-assisted protocols have also been shown to be effective, often leading to higher yields and shorter reaction times. mdpi.comnih.gov

Aryl Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O92
p-Tolylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O95
p-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O91
3,4-Dimethoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85
Thiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O82
Data derived from a study on a closely related 8-bromo-pyrido[4,3-d]pyrimidine substrate. arkat-usa.org

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane) and is another robust method for C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups, making it particularly useful in the synthesis of complex molecules. libretexts.orguwindsor.ca The C8-bromo position of the pyridopyrimidinone is a suitable electrophilic partner for this reaction, allowing for the introduction of diverse alkyl, alkenyl, and aryl groups. libretexts.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orglibretexts.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgnih.gov This reaction can be applied to this compound to synthesize a library of C8-amino derivatives, which are prevalent structures in pharmacologically active compounds. nih.govresearchgate.net The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. libretexts.orgnih.gov

Directed Metalation Strategies and Organometallic Intermediates

Beyond palladium catalysis, the C8-bromo group facilitates the generation of potent organometallic intermediates. A primary method for this is halogen-metal exchange, where the bromine atom is swapped for a more reactive metal, typically lithium.

Reacting this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of an 8-lithio-pyrido[4,3-d]pyrimidin-4-one intermediate. clockss.org This highly reactive organometallic species can then be trapped with a wide array of electrophiles to introduce new functional groups at the C8 position. This two-step sequence provides access to derivatives that are not readily accessible through other means.

Another relevant strategy is directed ortho-metalation (DoM), where a functional group on a ring directs deprotonation to an adjacent position. baranlab.orgwikipedia.org While halogen-metal exchange acts directly on the C-Br bond, DoM could be used on the non-brominated parent scaffold, where the ring nitrogens and carbonyl group could act as directing metalating groups (DMGs) to functionalize the C8 position prior to other transformations. wikipedia.org However, for the pre-existing 8-bromo compound, halogen-metal exchange is the more direct route to forming a C8-organometallic intermediate.

Intramolecular Rearrangements and Cycloaddition Reactions in Fused Heterocyclic Systems

Detailed experimental studies on the intramolecular rearrangements and cycloaddition reactions specifically for this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the broader class of fused pyridopyrimidines suggests potential pathways for such transformations. Theoretical and comparative studies with analogous heterocyclic systems can provide insights into the expected chemical behavior of this specific compound.

Intramolecular rearrangements, such as the Dimroth rearrangement, are a known characteristic of certain nitrogen-containing heterocyclic systems. This type of rearrangement typically involves the opening of the pyrimidine ring followed by recyclization, leading to the migration of a substituent. While plausible for the pyrido[4,3-d]pyrimidine (B1258125) scaffold, specific conditions and the influence of the bromo-substituent on this process for this compound would require dedicated experimental investigation.

Similarly, the potential for this compound to participate in cycloaddition reactions, for instance, [4+2] cycloadditions (Diels-Alder reactions), would depend on the dienic or dienophilic character of the pyridone or pyrimidine ring. The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the nitrogen atoms in the fused ring system, significantly influences the electron density and, consequently, the reactivity in such pericyclic reactions.

To rigorously investigate these reactions, a systematic study would be necessary. This would involve subjecting this compound to a variety of conditions, including thermal and photochemical activation, and catalysis by acids, bases, or transition metals. The outcomes of these reactions would need to be meticulously analyzed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the structures of any resulting products and to understand the underlying reaction mechanisms.

Without direct experimental data, any discussion on reaction mechanisms, potential products, and reaction kinetics remains speculative. The following table outlines a hypothetical research framework for studying the intramolecular rearrangements and cycloaddition reactions of this compound, which could generate the data currently absent from the literature.

Reaction Type Proposed Conditions Analytical Techniques for Product Characterization Potential Research Findings
Intramolecular Rearrangement Thermal (various solvents and temperatures), Acid-catalyzed (e.g., HCl, H₂SO₄), Base-catalyzed (e.g., NaOEt, K₂CO₃)¹H NMR, ¹³C NMR, Mass Spectrometry, IR SpectroscopyIdentification of rearranged isomers, elucidation of the rearrangement mechanism (e.g., Dimroth-type), kinetic data for the transformation.
[4+2] Cycloaddition Reaction with various dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) under thermal or Lewis acid-catalyzed conditions.¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, Mass Spectrometry, X-ray CrystallographyFormation of novel polycyclic adducts, determination of regioselectivity and stereoselectivity, evaluation of the electronic effects of the bromo-substituent.
[2+2] Photocycloaddition Irradiation with UV light in the presence of an appropriate alkene.¹H NMR, ¹³C NMR, Mass SpectrometrySynthesis of cyclobutane-fused derivatives, investigation of the excited-state reactivity of the pyridopyrimidinone core.

Derivatization and Structural Modifications of 8 Bromo 4ah Pyrido 4,3 D Pyrimidin 4 One Analogues

Strategic Functionalization of the Brominated Position for Advanced Derivatives

The bromine atom on the pyridine (B92270) ring of the scaffold is well-positioned for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions offer a robust platform for creating carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Transition metal-catalyzed reactions are paramount for forging new carbon-carbon bonds at the C8 position. The Suzuki-Miyaura and Sonogashira couplings are prominent examples of these powerful transformations.

The Suzuki-Miyaura coupling reaction is a highly effective method for introducing aryl and heteroaryl moieties. This palladium-catalyzed reaction pairs the 8-bromo-pyridopyrimidinone with a variety of commercially available boronic acids or esters. arkat-usa.orgmdpi.commdpi.com Research on the closely related 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine intermediate has demonstrated the feasibility of this approach. arkat-usa.org In a study, this intermediate was successfully coupled with a range of aryl and heteroaryl boronic acids using a palladium catalyst, yielding 8-aryl-substituted products in high yields. arkat-usa.org The reaction conditions can be optimized by carefully selecting the palladium catalyst, base, and solvent to achieve high selectivity and yield. arkat-usa.org

Below is a table summarizing the results of Suzuki coupling on a related 8-bromo-pyrido[4,3-d]pyrimidine scaffold, illustrating the versatility of this method. arkat-usa.org

Aryl Boronic Acid (Ar-B(OH)₂)Palladium CatalystBaseSolventYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O89
p-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
p-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
3,4-Dimethoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88
Thiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O78

The Sonogashira coupling provides a direct route to introduce alkynyl substituents, creating arylalkyne structures. wikipedia.orglibretexts.org This reaction, which couples a terminal alkyne with an aryl halide using palladium and copper co-catalysts, is carried out under mild conditions. wikipedia.orgorganic-chemistry.org While specific examples on the 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one are not extensively documented, the reaction is widely applied to functionalize various bromo-substituted heterocyclic cores, including other pyridopyrimidine isomers. nih.govscirp.orgscirp.org This established reactivity suggests its high potential for derivatizing the target scaffold to access novel chemical space. nih.gov

The introduction of heteroatom-linked substituents can significantly alter the biological activity and properties of the scaffold by enabling new hydrogen bonding interactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and a vast array of amines. wikipedia.orglibretexts.org This method allows for the facile synthesis of aryl amines and can be applied to couple the 8-bromo-pyridopyrimidinone with primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orgnih.govresearchgate.net The scope of this reaction has been demonstrated on other pyridopyrimidine isomers, where it was used to introduce diverse N-aryl substituents with high efficiency. nih.gov

For the formation of carbon-oxygen and carbon-sulfur bonds, Ullmann-type coupling reactions are frequently employed. unito.itorganic-chemistry.org These copper-catalyzed reactions can couple the 8-bromo scaffold with phenols, alcohols, and thiols to generate the corresponding aryl ethers and thioethers. nih.govorganic-chemistry.orgnih.gov Modern advancements in this area, sometimes utilizing palladium catalysts under conditions similar to the Buchwald-Hartwig reaction, have expanded the scope and functional group tolerance of these transformations. nih.gov The application of these methods to related heterocyclic systems underscores their utility for introducing O-aryl and S-aryl groups onto the pyrido[4,3-d]pyrimidin-4-one core. nih.gov

Structural Modifications Beyond the Bromine Moiety on the Pyrido[4,3-d]pyrimidin-4-one Scaffold

While the C8 position is a primary site for derivatization, modifications on both the pyrimidine (B1678525) and pyridine rings of the core scaffold are crucial for comprehensive structure-activity relationship (SAR) studies.

Modifications to the pyrimidine portion of the scaffold can influence the molecule's core electronic properties and interactions with biological targets. Synthetic strategies often involve building the bicyclic system from a pre-functionalized pyrimidine precursor. nih.govmdpi.com For instance, positions C2 and C4 of the pyrimidine ring can be substituted. The C2 position, in particular, has been identified as a site of metabolism by aldehyde oxidase (AO) in the related pyrido[3,4-d]pyrimidin-4-one scaffold. nih.gov Introducing substituents at the C2 position was shown to block this metabolic pathway, thereby improving the compound's metabolic stability. nih.gov This highlights the strategic importance of derivatization at this site to enhance the pharmacokinetic profile of these compounds.

The C8 position of the pyridine ring has been identified as a critical site for achieving potent and selective inhibition of Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs), such as KDM4 and KDM5. nih.govacs.org In a series of potent inhibitors based on the isomeric pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, the C8 substituent plays a key role in the molecule's interaction with the enzyme's active site. acs.orgacs.org

Structure-based design has shown that the pyridopyrimidinone core acts as a scaffold that coordinates with the active site Fe(II) ion. acs.org Derivatization at the C8 position with specific heterocyclic moieties, such as 1H-pyrazol-3-yl groups, allows the molecule to access the histone peptide substrate binding site, leading to highly potent inhibitors. acs.orgacs.org Further substitution on this pyrazole (B372694) ring can be used to target specific residues within the binding pocket to enhance affinity and selectivity. nih.govnih.gov This rational design approach has led to the development of dual KDM4/KDM5 inhibitors with nanomolar potency. nih.gov

The following table presents data for representative C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one analogues and their inhibitory activity against KDM4 and KDM5 family members, demonstrating the impact of C8 modifications. nih.govacs.org

CompoundC8-SubstituentKDM4A (IC₅₀, µM)KDM5B (IC₅₀, µM)
53a 1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl0.1260.014
19a Spirocyclic piperidine-pyrazoleKᵢ = 0.004 µMKᵢ = 0.007 µM
58 1H-pyrazol-3-yl0.0250.008

Design and Synthesis of Functional Conjugates (e.g., PROTACs) based on the Pyrido[4,3-d]pyrimidin-4-one Scaffold

The pyrido[4,3-d]pyrimidine (B1258125) scaffold has been successfully utilized as a warhead for the design of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. researchgate.net They consist of a ligand that binds the target protein (the warhead), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting the two. researchgate.net

In one study, the pyrido[4,3-d]pyrimidine core was used to develop inhibitors of the oncogenic protein KRAS-G12D. nih.govnih.gov A potent inhibitor from this series was then selected as a warhead for PROTAC synthesis. nih.gov Two PROTACs were synthesized by conjugating the inhibitor to an E3 ligase ligand via a linker. nih.govnih.gov While the resulting PROTACs demonstrated the feasibility of using this scaffold in targeted protein degradation, they exhibited reduced potency compared to the parent inhibitor. nih.gov This outcome was potentially attributed to impaired membrane permeability, a common challenge in PROTAC development that highlights the critical role of linker optimization. nih.govacs.org This work provides a valuable foundation for the future development of pyrido[4,3-d]pyrimidine-based degraders for various therapeutic targets. nih.gov

Spectroscopic and Diffraction Methods for Advanced Structural Elucidation

The advanced structural elucidation of "this compound" remains theoretical as the compound has not been isolated or characterized. However, if it were to be analyzed, a combination of spectroscopic and diffraction methods would be essential to confirm its unique structure and differentiate it from its more stable isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for identifying the 4aH-tautomer.

¹H NMR: The most telling feature would be the signal for the proton at the 4a position, which would be a saturated carbon (sp³-hybridized) and thus expected to appear at a significantly higher field (lower ppm) compared to the aromatic protons of other tautomers. The coupling of this proton to adjacent protons would provide further structural confirmation.

¹³C NMR: A key indicator in the ¹³C NMR spectrum would be the chemical shift of the C4a carbon, which would be in the aliphatic region, contrasting with the aromatic signals for the corresponding carbon in other isomers. The carbonyl carbon (C4) would also exhibit a characteristic chemical shift.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the 4aH-pyrido[4,3-d]pyrimidin-4-one scaffold.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula C₇H₅BrN₃O. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could also provide structural insights, though distinguishing between tautomers based on fragmentation alone can be challenging.

X-ray Crystallography would provide the most definitive structural proof if a suitable single crystal of the compound could be obtained. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, unequivocally confirming the 4aH tautomeric form and providing insight into intermolecular interactions in the solid state. To date, no crystal structure for this specific tautomer has been reported in crystallographic databases.

Hypothetical Spectroscopic Data Comparison

To illustrate the expected differences, the following table contrasts the hypothetical key NMR signatures of the elusive this compound with the known data for a stable isomer, 8-Bromo-3H-pyrido[4,3-d]pyrimidin-4-one.

Spectroscopic Feature Hypothetical this compound Reported Data for 8-Bromo-3H-pyrido[4,3-d]pyrimidin-4-one
¹H NMR (ppm) Signal for H-4a in the aliphatic region (e.g., 4.0-5.0 ppm)No aliphatic proton signals; all protons in the aromatic region (typically > 7.0 ppm)
¹³C NMR (ppm) Signal for C-4a in the aliphatic region (e.g., 50-70 ppm)All carbons in the aromatic or carbonyl region (typically > 110 ppm)

Note: The chemical shift values for the hypothetical 4aH-tautomer are estimations based on general principles of NMR spectroscopy and may not represent the actual values.

Computational Chemistry and Theoretical Studies of 8 Bromo 4ah Pyrido 4,3 D Pyrimidin 4 One

Molecular Modeling and Quantum Chemical Approaches

Molecular modeling and quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These approaches predict molecular geometry, electronic distribution, and reactivity, which are crucial determinants of a compound's biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comijcce.ac.ir DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For the pyrido[4,3-d]pyrimidine (B1258125) scaffold, DFT calculations would elucidate the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and determine geometric parameters like bond lengths and angles. ijcce.ac.irnih.gov These calculations help in understanding the molecule's reactivity and stability. ijcce.ac.ir For instance, analysis of the molecular electrostatic potential (MESP) map would reveal the electron-rich and electron-deficient regions, predicting sites for non-covalent interactions. Although specific DFT data for 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one are not detailed in the available literature, this methodology is standard for characterizing novel heterocyclic compounds. researchgate.netnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for Heterocyclic Compounds Note: This table is illustrative of typical parameters obtained from DFT calculations for related heterocyclic systems, not specific data for this compound.

ParameterDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) Difference between ELUMO and EHOMORelates to chemical reactivity and stability
Dipole Moment (µ) Measure of the polarity of the moleculeInfluences solubility and binding interactions

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of molecules over time. MD simulations provide insights into the stability of a molecule and its complexes with biological targets, such as proteins. mdpi.comnih.gov In studies of related pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Monopolar spindle 1 (Mps1) kinase, MD simulations lasting hundreds of nanoseconds were performed to confirm the stability of the ligand-protein complex. mdpi.com

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). A stable RMSD value over time suggests that the system has reached equilibrium, while Rg is used to evaluate the compactness and stability of the protein's structure. mdpi.com For this compound, MD simulations would be essential to assess its conformational preferences and the stability of its interactions within a protein's binding pocket, providing a dynamic view that complements static docking models. nih.gov

Ligand-Target Interaction Studies

Understanding how a ligand interacts with its biological target is crucial for drug design. Computational methods like molecular docking and binding energy calculations are pivotal in predicting and analyzing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is widely used to elucidate binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com The pyrido[4,3-d]pyrimidine scaffold has been the subject of numerous docking studies against various therapeutic targets.

For example, derivatives have been docked into the ATP-binding site of human topoisomerase II, the kinase domain of Epidermal Growth Factor Receptor (EGFR), and the allosteric SWII pocket of KRAS-G12D. nih.govnih.govnih.gov In a study on KRAS-G12D inhibitors, docking revealed that the pyrido[4,3-d]pyrimidine core could form critical hydrogen bonds with key residues like Asp12 and Gly60. nih.gov Similarly, docking studies of related compounds against Mps1 kinase showed that the pyrimidine (B1678525) ring often forms hydrogen bonds with hinge region residues like Gly605, while other parts of the molecule engage in hydrophobic interactions. mdpi.comnih.gov

For this compound, docking simulations would predict its binding orientation in a target active site. The bromine atom at the 8-position could potentially form halogen bonds or engage in favorable hydrophobic interactions, influencing the binding affinity and selectivity.

Table 2: Examples of Key Interactions for Pyrido[4,3-d]pyrimidine Derivatives with Protein Targets from Docking Studies Note: This table summarizes findings for related derivatives to illustrate common interaction patterns.

Protein TargetKey Interacting ResiduesType of InteractionReference
KRAS-G12D Asp12, Gly60Hydrogen Bond nih.gov
Mps1 Kinase Gly605, Lys529Hydrogen Bond mdpi.comnih.gov
Mps1 Kinase I531, V539, M602Hydrophobic Interaction mdpi.comnih.gov
ZAP-70 Lys369, Asp479Salt Bridge, Pocket Interaction mdpi.comnih.gov
EGFRT790M Met793, Asp855Hydrogen Bond nih.gov

Binding Energy Calculations and Affinity Prediction in Biological Systems

Following molecular dynamics simulations, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of a ligand-protein complex. nih.gov This calculation provides a more accurate prediction of binding affinity than docking scores alone. The binding free energy is typically decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. mdpi.com

In studies of pyrido[3,4-d]pyrimidine inhibitors of Mps1, MM/GBSA calculations revealed that van der Waals interactions and nonpolar solvation energies were the primary drivers for favorable binding. mdpi.comnih.gov For example, the calculated binding free energy (ΔGbinding) for one potent inhibitor was -38.46 kcal/mol. mdpi.com Such calculations for this compound complexed with a specific target would allow for a quantitative prediction of its binding affinity, helping to rank it against other potential inhibitors.

Structure-Activity Relationship (SAR) Elucidation Through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational methods are instrumental in elucidating SAR by correlating specific structural features with functional outcomes. researchgate.net For the pyrido[4,3-d]pyrimidine scaffold and its isomers, computational studies have helped rationalize why certain substitutions enhance potency and selectivity. nih.govmdpi.com

For instance, in the development of CXCR2 antagonists, systematic structural modifications of the pyrido[3,4-d]pyrimidine scaffold were performed to explore the SAR. nih.govmdpi.com Computational analyses can explain these experimental findings by modeling how different substituents alter the electronic properties of the molecule or its steric and electronic complementarity with the target's binding site. rsc.org

For this compound, computational SAR studies would focus on the impact of the bromine atom at the C8 position. The size, electronegativity, and potential for halogen bonding of the bromine atom would be analyzed. By comparing the computationally predicted binding modes and affinities of the 8-bromo derivative with its non-brominated parent compound and other analogs, a clearer understanding of the bromine's contribution to biological activity can be achieved. This knowledge is crucial for guiding the design of future derivatives with improved therapeutic profiles. researchgate.netnih.gov

Theoretical Prediction of Molecular Properties for Rational Design Optimization

In the field of modern drug discovery, computational chemistry serves as an indispensable tool for the rational design and optimization of novel therapeutic agents. For a molecule such as this compound, a derivative of the biologically significant pyridopyrimidine scaffold, theoretical studies are crucial for predicting its physicochemical properties, potential biological activity, and metabolic fate before undertaking costly and time-consuming synthesis. mdpi.com While specific computational studies dedicated exclusively to this compound are not extensively documented in publicly available literature, its molecular properties can be reliably predicted by applying established theoretical methods to its core structure and known effects of its substituents. These predictions are fundamental for guiding the strategic optimization of the compound to enhance its efficacy, selectivity, and pharmacokinetic profile.

The process of rational design optimization for this compound involves several key computational approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.govijcce.ac.ir For this compound, DFT calculations can predict a range of fundamental molecular properties that govern its reactivity and intermolecular interactions.

Molecular Geometry: The initial step involves optimizing the 3D geometry of the molecule to its lowest energy state. This provides precise information on bond lengths, bond angles, and dihedral angles, which are critical for understanding how the molecule will fit into a biological target's binding site.

Electronic Properties: Key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, this map would highlight electron-rich regions (negative potential), likely around the nitrogen atoms and the carbonyl oxygen, which can act as hydrogen bond acceptors. Electron-deficient regions (positive potential), such as the hydrogen atom on the pyrimidine ring, can act as hydrogen bond donors. The bromine atom introduces a region of slight negative potential but also acts as a bulky, lipophilic group.

Table 1: Exemplary DFT-Calculated Molecular Properties
PropertyPredicted Value/DescriptorSignificance in Rational Design
HOMO Energy~ -6.5 eVIndicates electron-donating capability; relevant for charge-transfer interactions.
LUMO Energy~ -1.8 eVIndicates electron-accepting capability; relevant for interactions with nucleophiles.
HOMO-LUMO Gap~ 4.7 eVRelates to chemical reactivity and stability. A larger gap implies higher stability. researchgate.net
Dipole Moment~ 3.5 DInfluences solubility and the ability to engage in polar interactions.
Molecular Electrostatic Potential (MEP)Negative potential on N atoms and C=O; Positive on N-HIdentifies sites for hydrogen bonding and electrostatic interactions with a target receptor.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov To optimize this compound, a library of virtual analogues would be created by modifying substituents at various positions. For each analogue, a set of molecular descriptors would be calculated.

These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular weight, volume, surface area, ovality.

Hydrophobic: LogP (partition coefficient), which indicates the molecule's lipophilicity. The bromine atom at position 8 is predicted to significantly increase the lipophilicity compared to the unsubstituted parent compound. nih.gov

Topological: Descriptors related to molecular connectivity and branching.

By building a mathematical model that links these descriptors to a specific biological activity (e.g., IC₅₀ against a target kinase), researchers can predict the activity of new, unsynthesized derivatives. This allows for the in-silico screening of thousands of potential modifications, prioritizing the synthesis of only the most promising candidates. rsc.org

Table 2: Key Molecular Descriptors for QSAR Optimization
Descriptor ClassSpecific DescriptorPredicted Influence of 8-Bromo SubstituentRole in Design Optimization
HydrophobicityLogPIncreaseOptimizing cell permeability and solubility.
ElectronicPolar Surface Area (PSA)Minimal ChangePredicting transport properties and membrane penetration.
StericMolecular WeightIncreaseAffects binding affinity and adherence to drug-likeness rules (e.g., Rule of Five).
ElectronicNumber of H-Bond Donors/AcceptorsNo ChangeCrucial for specific interactions with the biological target.

Molecular Docking and Pharmacophore Modeling: Molecular docking simulations predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein kinase. nih.gov For this compound, docking studies would be essential to understand its binding mode. The pyridopyrimidine core, common in many kinase inhibitors, would be expected to form key hydrogen bonds with the hinge region of a kinase's ATP-binding site. mdpi.com

The simulation would predict:

Binding Pose: The most stable 3D orientation of the compound within the active site.

Binding Affinity: A scoring function estimates the free energy of binding, helping to rank different analogues.

Key Interactions: Identifies specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts. The bromine atom, for example, could occupy a hydrophobic pocket or form halogen bonds, potentially enhancing binding affinity and selectivity.

Pharmacophore modeling complements this by identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity. This "pharmacophore map" serves as a template for designing novel derivatives that retain these critical features while optimizing other properties.

By integrating these theoretical predictions, a comprehensive molecular profile of this compound can be constructed. This profile allows medicinal chemists to make informed decisions, rationally modifying the structure to improve its drug-like properties and biological function, thereby accelerating the journey from a lead compound to a potential clinical candidate.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar of 8 Bromo 4ah Pyrido 4,3 D Pyrimidin 4 One Derivatives

Modulation of Specific Biological Targets by Pyrido[4,3-d]pyrimidin-4-one Analogues

The therapeutic potential of pyrido[4,3-d]pyrimidin-4-one derivatives stems from their ability to interact with and modulate the function of key proteins involved in disease pathways. These interactions are highly specific, often involving the inhibition of enzymes or the antagonism of receptors.

Kinases are a critical class of enzymes that regulate a vast array of cellular functions, and their dysregulation is a hallmark of many diseases, including cancer. Pyrido[4,3-d]pyrimidine (B1258125) analogues have emerged as potent inhibitors of several important kinases.

Cyclin-Dependent Kinase 2 (CDK2): Aberrant CDK2 activity is linked to numerous human cancers. nih.gov Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as inhibitors of cyclin-dependent kinases. nih.gov X-ray crystallography has shown that these compounds occupy the ATP binding site of CDK2, thereby preventing the kinase from performing its cell cycle regulatory functions. nih.gov This competitive inhibition at the ATP site is a common mechanism for this class of compounds. nih.gov

Tyrosine Kinases: This large family of enzymes plays a crucial role in cellular signaling pathways that control growth, differentiation, and metabolism. tandfonline.com Overexpression of tyrosine kinases is implicated in proliferative disorders like cancer. acs.org A series of 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines were designed as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.gov These compounds act as ATP competitive inhibitors. nih.govacs.org For instance, the pyrido[2,3-d]pyrimidine (B1209978) derivative 4b was found to be a broadly active, ATP-competitive inhibitor of PDGFr, EGFr, and FGFr tyrosine kinases. acs.org

Polo-like Kinase (PLK): The Polo-like kinase family, particularly PLK1, is crucial for cell cycle progression. nih.gov More recently, its homolog PLK2 has been identified as playing a key role in centriole duplication. nih.gov A novel chemotype, 6-arylsulfonyl pyridopyrimidinones, was developed, leading to the identification of 7ao (2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one) as a highly specific inhibitor of PLK2. nih.gov This compound acts as an ATP mimetic, suggesting it competes with ATP for the kinase's binding site. nih.gov

KRAS-G12D: The KRAS-G12D mutation is a major driver in many cancers, including pancreatic and biliary cancers, but has been a challenging target for drug development. nih.gov The pyrido[4,3-d]pyrimidine scaffold has been successfully utilized as a starting point for developing potent and selective KRAS-G12D inhibitors. researchgate.netnih.gov These inhibitors are designed to bind to the switch II pocket of the KRAS-G12D protein. nih.govresearchgate.net For example, compound 10k , featuring a pyrido[4,3-d]pyrimidine core, showed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM. nih.gov Molecular docking revealed that its homopiperazine (B121016) moiety interacts with key residues Glu92 and His95. nih.gov Another analogue, 10c , demonstrated selective anti-proliferation in KRAS-G12D mutant cells through critical hydrogen bonds between its 3,8-diazabicyclo[3.2.1]octane moiety and residues Asp12 and Gly60 of the protein. nih.gov

Beyond kinases, pyrido[4,3-d]pyrimidine derivatives have been shown to inhibit other classes of enzymes.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a key player in the inflammatory process, converting PGH2 to the pro-inflammatory mediator PGE2. nih.gov Inhibition of mPGES-1 is a promising strategy for developing next-generation anti-inflammatory drugs. nih.govnih.gov High-throughput screening has identified various chemical scaffolds, including those related to pyridopyrimidines, that act as potent inhibitors of mPGES-1. nih.govnih.gov

Jumonji C Domain-Containing Histone Lysine (B10760008) Demethylases (KDM4): The KDM4 subfamily of histone demethylases are epigenetic regulators that play a role in controlling chromatin structure and gene expression. researchgate.net A series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones were developed as potent inhibitors of KDM4 and KDM5 demethylases. acs.orgnih.gov These compounds function by binding to the Fe(II) ion in the enzyme's active site. acs.org The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold itself was found to have encouraging activity, which was then optimized through substitutions at the C8 position to improve potency and cell permeability. nih.govacs.org X-ray crystallography showed that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold coordinates with the active site metal via its pyridine (B92270) nitrogen, while the pyrimidinone CONH moiety interacts with key amino acid residues. acs.org

Calcium-Sensing Receptor (CaSR): The Calcium-Sensing Receptor is a G protein-coupled receptor that plays a central role in regulating extracellular calcium homeostasis. medchemexpress.com A novel class of 5-trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones has been identified as CaSR antagonists. researchgate.net These compounds act as negative allosteric modulators (NAMs), binding to a site distinct from the endogenous agonist (Ca2+) binding site. researchgate.net This allosteric modulation allows them to fine-tune the receptor's activity rather than simply blocking the agonist, leading to a rapid and transient stimulation of parathyroid hormone, an effect sought for potential bone anabolic therapies. researchgate.netnih.gov

In Vitro Mechanistic Studies of Biological Activity (e.g., Antiproliferative Activity, Antifungal Activity)

The biological effects of pyrido[4,3-d]pyrimidin-4-one derivatives observed at the molecular level translate into measurable activities in cellular assays.

Antiproliferative Activity: A primary application of kinase inhibitors is in cancer therapy, owing to their ability to halt uncontrolled cell proliferation. Numerous studies have demonstrated the antiproliferative effects of pyrido[4,3-d]pyrimidine derivatives in various cancer cell lines. tandfonline.comnih.gov For example, a series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were evaluated for their anticancer activities against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov Compound 8a from this series showed potent inhibitory activity against EGFRWT and EGFRT790M, arrested the cell cycle at the pre-G1 phase, and induced a significant apoptotic effect in PC-3 cells. nih.gov Similarly, compound 10c , a KRAS-G12D inhibitor with a pyrido[4,3-d]pyrimidine core, demonstrated selective anti-proliferation in Panc1 pancreatic cancer cells with an IC50 of 1.40 μM. nih.gov Some pyrido[2,3-d]pyrimidine derivatives have also been noted for their potent cytotoxicity against various cancer cell lines through the induction of apoptosis. rsc.org

Antifungal Activity: Some derivatives of the broader pyridopyrimidine class have shown potential fungicidal activity, indicating a wider range of biological applications for this scaffold. researchgate.net

Advanced Structure-Activity Relationship (SAR) Analysis of Substituted Pyrido[4,3-d]pyrimidin-4-ones

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. By systematically modifying the chemical structure of the pyrido[4,3-d]pyrimidin-4-one core, researchers can identify which substitutions enhance biological activity and selectivity.

The substitution pattern on the pyrido[4,3-d]pyrimidine ring system has a profound impact on the compound's interaction with its biological target.

For Tyrosine Kinase Inhibition: In a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, SAR studies revealed several key insights. acs.org Replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3′,5′-dimethoxyphenyl) group resulted in a highly selective inhibitor for the FGFr tyrosine kinase (4e , IC50 = 0.060 µM), whereas it was largely inactive against other tyrosine kinases. acs.org Furthermore, introducing a [4-(diethylamino)butyl]amino side chain at the 2-position of the initial lead compound enhanced both potency and bioavailability. acs.org SAR work also highlighted the necessity of a mono N′-substituted alkylurea group at the 7-position for good tyrosine kinase inhibitory activity. acs.org

For KDM4 Inhibition: For the pyrido[3,4-d]pyrimidin-4(3H)-one series of KDM4 inhibitors, SAR was explored by designing C8-substituted analogues. nih.gov The goal was to exploit differences in the histone substrate binding sites between KDM4 and KDM5 subfamilies to improve selectivity. nih.gov This rational design approach, targeting specific residues like E169 and V313 (in KDM4A), led to the development of potent inhibitors. nih.gov

The table below summarizes the inhibitory activities of selected pyrido[4,3-d]pyrimidin-4-one derivatives against various biological targets.

CompoundTargetActivity (IC₅₀)Cell Line/AssaySource
10k KRAS-G12D0.009 µMEnzymatic Assay nih.gov
10c KRAS-G12D> 10 µMEnzymatic Assay nih.gov
10c Antiproliferative1.40 µMPanc1 Cells nih.gov
4b PDGFr Tyrosine Kinase1.11 µMEnzymatic Assay acs.org
4b FGFr Tyrosine Kinase0.13 µMEnzymatic Assay acs.org
4b EGFr Tyrosine Kinase0.45 µMEnzymatic Assay acs.org
4e FGFr Tyrosine Kinase0.060 µMEnzymatic Assay acs.org
6c Antiproliferative0.3 µMPDGF-stimulated VSM cells acs.org
8a EGFRWT0.099 µMEnzymatic Assay nih.gov
8a EGFRT790M0.123 µMEnzymatic Assay nih.gov
8a Antiproliferative7.98 µMPC-3 Cells nih.gov
12 KDM4B31 nMAlphaScreen Assay nih.gov
12 KDM5B23 nMAlphaScreen Assay nih.gov

Role of the Bromine Moiety at C8 in Ligand-Target Interactions

The presence of a bromine atom at the C8 position of the pyrido[4,3-d]pyrimidin-4-one core is a critical determinant of the molecule's interaction with its biological targets. The physicochemical properties of bromine significantly influence the binding affinity and selectivity of these derivatives.

The bromine atom, being a halogen, can participate in a variety of non-covalent interactions. One of the most significant of these is halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen, nitrogen, or sulfur atom). In the context of a protein-ligand complex, the bromine at C8 can form a halogen bond with a backbone carbonyl oxygen or the side chain of an amino acid residue within the active site of a target protein. This interaction can significantly contribute to the binding affinity and specificity of the compound.

Furthermore, the bromine atom is lipophilic and can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The size and polarizability of the bromine atom also contribute to favorable van der Waals interactions. The electronic effect of the bromine atom, being electron-withdrawing, can also modulate the electron density of the pyridopyrimidine ring system, which in turn can influence its ability to participate in π-π stacking or other electronic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target's active site.

The strategic placement of a bromine atom can also serve to displace water molecules from a binding site, which can be entropically favorable and thus enhance binding affinity. The specific role and contribution of the bromine at C8 are highly dependent on the topology and chemical environment of the target's binding pocket.

Table 1: Potential Interactions Involving the C8-Bromine Moiety

Interaction TypePotential Interacting Partner in Target ProteinConsequence for Binding
Halogen BondingBackbone carbonyl oxygen, Asp, Glu, Ser, ThrEnhanced affinity and specificity
Hydrophobic InteractionsLeu, Ile, Val, Ala, PheIncreased lipophilic binding
Van der Waals ForcesAny proximal atom in the binding pocketGeneral contribution to binding affinity
Dipole-Dipole InteractionsPolar residuesOrientation and stabilization of the ligand

Conformational Effects and Bioisosteric Replacements on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the case of the 8-bromo moiety, various bioisosteric replacements can be considered to fine-tune the activity, selectivity, and pharmacokinetic profile of the derivatives.

For instance, replacing bromine with other halogens like chlorine or fluorine would alter the size, lipophilicity, and halogen bonding strength. A fluorine atom is smaller and more electronegative but a weaker halogen bond donor. Chlorine is intermediate in size and halogen bonding capability between fluorine and bromine.

Non-halogen bioisosteres for bromine could include small alkyl groups like methyl or ethyl to probe hydrophobic interactions, or a cyano group which can act as a hydrogen bond acceptor. A trifluoromethyl group is another common bioisostere for bromine, as it is highly lipophilic and can participate in dipole-dipole interactions. The choice of a suitable bioisostere depends on the specific interactions that the bromine atom is making in the active site.

Table 2: Bioisosteric Replacements for Bromine at C8 and Their Potential Impact

BioisostereKey Property ChangesPotential Impact on Activity
Chlorine (Cl)Smaller size, lower polarizability, weaker halogen bond donorMay alter binding affinity and selectivity depending on the pocket size and nature of the interaction.
Fluorine (F)Smallest halogen, highly electronegative, poor halogen bond donorCan form strong hydrogen bonds and alter electronic properties. May improve metabolic stability.
Methyl (CH₃)Non-polar, similar size to bromineProbes hydrophobic interactions; removes halogen bonding capability.
Cyano (CN)Polar, linear, hydrogen bond acceptorIntroduces hydrogen bonding potential in place of halogen bonding.
Trifluoromethyl (CF₃)Highly lipophilic, strong electron-withdrawing groupCan enhance hydrophobic interactions and alter electronic properties.

Design Principles for Optimized Bioactive Pyrido[4,3-d]pyrimidin-4-one Derivatives

The design of optimized bioactive pyrido[4,3-d]pyrimidin-4-one derivatives is guided by a comprehensive understanding of their SAR. The goal is to enhance potency, selectivity, and drug-like properties.

A key design principle is the strategic decoration of the pyridopyrimidine scaffold. Modifications at positions other than C8 can be used to modulate solubility, cell permeability, and metabolic stability, as well as to introduce additional interactions with the target. For example, introducing polar groups can enhance solubility, while carefully chosen substituents can block sites of metabolism.

Another important principle is the optimization of the C8 substituent based on detailed structural information of the target's binding site. If structural data reveals a hydrogen bond acceptor near the C8 position, a bioisosteric replacement of bromine with a cyano group might be beneficial. Conversely, if a strong halogen bond is observed, retaining or even replacing bromine with iodine (a stronger halogen bond donor) could be advantageous.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools in the design process. These methods can predict the binding modes of novel derivatives and help prioritize the synthesis of compounds with the highest predicted affinity and most favorable interaction profiles.

The synthesis of a focused library of compounds with diverse substituents at C8 and other positions, followed by biological evaluation, is essential to experimentally validate the design hypotheses and further refine the SAR. This iterative process of design, synthesis, and testing is fundamental to the development of potent and selective pyridopyrimidine-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : The synthesis typically involves halogenation of the pyrido[4,3-d]pyrimidin-4-one core. Bromination can be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions. For regioselective bromination at the 8-position, directing groups or steric effects must be considered. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction optimization may require temperature control (e.g., reflux in THF at 60–80°C) and inert atmospheres to prevent decomposition .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include downfield shifts for the pyrimidinone carbonyl (δ ~160–170 ppm in ¹³C) and aromatic protons adjacent to bromine (δ ~7.5–8.5 ppm in ¹H).
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 256.99 (C₇H₅BrN₃O⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch). Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) with >95% peak area .

Q. What stability considerations are critical for storing this compound, and how can degradation be mitigated?

  • Methodology : The compound is sensitive to light and moisture. Store in amber vials at –20°C under nitrogen or argon. Degradation products (e.g., debrominated analogs) can be monitored via TLC (Rf ~0.4 in ethyl acetate) and LC-MS. Stabilizers like BHT (0.1% w/w) may reduce oxidative decomposition .

Advanced Research Questions

Q. How can Pd-catalyzed C–H functionalization be applied to modify the this compound scaffold for structure-activity relationship (SAR) studies?

  • Methodology : Ag(I)-promoted Pd-catalyzed C3-arylation (e.g., using aryl iodides/bromides) enables diversification. Conditions: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv.), DMF/H₂O (3:1), 100°C, 12 h. Post-functionalization, purify via flash chromatography. This method introduces substituents to probe interactions with biological targets (e.g., kinase binding pockets) .

Q. What metabolic pathways and reactive metabolite (RM) risks are associated with this compound, and how can these be assessed preclinically?

  • Methodology : Incubate with human liver microsomes (HLM) and NADPH to identify Phase I metabolites (e.g., oxidative debromination). Use LC-HRMS to detect glutathione (GSH) adducts, indicating RM formation. Compare with in vivo rat studies: administer 10 mg/kg IV, collect plasma/bile, and analyze for hepatotoxicity markers (ALT/AST). Computational tools (e.g., DEREK) predict structural alerts like ortho-quinone formation .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced target selectivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for modifications.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., calcium-sensing receptor (CaSR)). Prioritize derivatives with lower binding energies (< –8 kcal/mol) and hydrogen bonds to key residues (e.g., Glu837 in CaSR) .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • In vitro : Test potency in HEK293 cells transfected with target receptors (IC₅₀ via cAMP assays).
  • In vivo : Administer to disease models (e.g., osteoporosis rats) and measure bone density (μCT imaging). Discrepancies may arise from pharmacokinetic factors (e.g., plasma protein binding). Adjust dosing regimens using allometric scaling or PBPK modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.